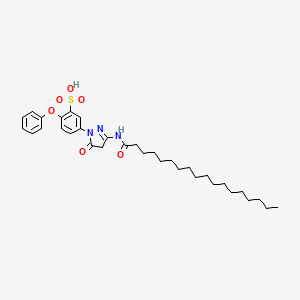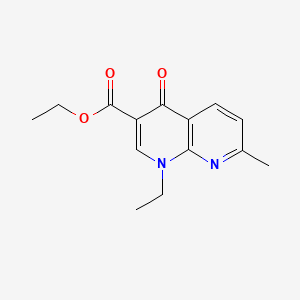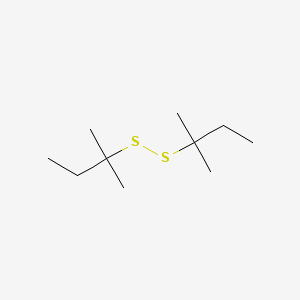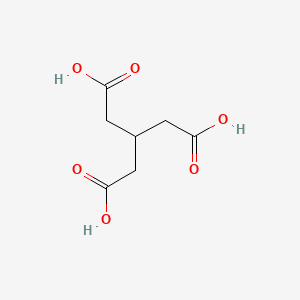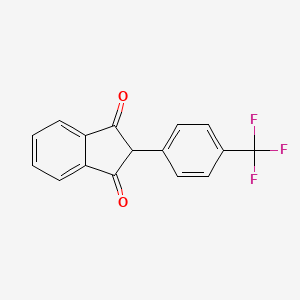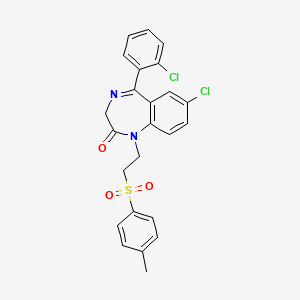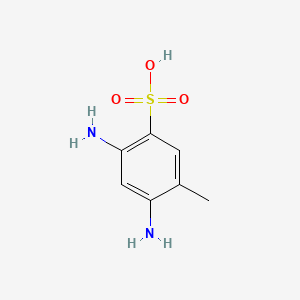
Chlorodiphenylacetic acid
Vue d'ensemble
Description
Chlorodiphenylacetic acid is a chemical compound with the molecular formula C14H11ClO2 . It’s used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Chlorodiphenylacetic acid consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be determined using various analytical techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of Chlorodiphenylacetic acid are not explicitly mentioned in the search results. These properties can include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of Chlorodiphenylacetic acid, but unfortunately, there is limited information available on this topic in the search results. It seems that Chlorodiphenylacetic acid is available for purchase for pharmaceutical testing and experimental research use , but specific applications in various fields are not detailed in the available sources.
Safety And Hazards
Chlorodiphenylacetic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers There are several papers related to Chlorodiphenylacetic acid and similar compounds. For instance, one paper discusses the biological potential of indole derivatives , and another reviews the synthesis and pharmacological activities of azo dye derivatives . A third paper discusses the reaction between chlorodiphenylacetic acid and thiourea .
Propriétés
IUPAC Name |
2-chloro-2,2-diphenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRMHFPTLFNSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225731 | |
| Record name | Chlorodiphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodiphenylacetic acid | |
CAS RN |
7475-56-1 | |
| Record name | α-Chloro-α-phenylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7475-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodiphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007475561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC400464 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorodiphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBK7UX6RTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common reactions Chlorodiphenylacetic acid undergoes, and what byproducts can be formed?
A1: Chlorodiphenylacetic acid exhibits reactivity with various nucleophiles. For instance, it reacts with thiourea under specific conditions, leading to the formation of 5,5-diphenylpseudothiohydantoin. [] This reaction also yields byproducts like 2-(diphenylmethyl)imino-4-oxo-5,5-diphenylthiazolidine and/or bis(diphenylmethyl) disulfide, particularly under conditions favoring decarboxylation of the acid. [] Furthermore, Chlorodiphenylacetic acid and its methyl ester readily react with sodium formate, resulting in the substitution of chlorine and formation of α-formyloxy products. [] This reaction highlights the influence of formate ions on the reaction equilibrium. []
Q2: How does the structure of Chlorodiphenylacetic acid influence its reactivity compared to similar compounds?
A2: Research suggests that the presence of the chlorine atom in Chlorodiphenylacetic acid significantly impacts its reactivity. For example, in reactions with formic acid, Chlorodiphenylacetic acid and its methyl ester show a greater tendency to undergo substitution reactions compared to diphenylmethanol and diphenylchloromethane. [] This difference in reactivity is attributed to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbon atom attached to it. []
Q3: Are there any documented reactions involving the conversion of Chlorodiphenylacetic acid derivatives?
A3: Yes, studies have explored the interconversion of Chlorodiphenylacetic acid derivatives. Specifically, research indicates that thionyl chloride can facilitate the conversion of Chlorodiphenylacetic acid anhydride to Chlorodiphenylacetylbenzilic acid chloride. [] This finding highlights the potential for using specific reagents to modify and potentially tune the reactivity of Chlorodiphenylacetic acid derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-](/img/structure/B1620398.png)



